molecular formula C14H21N3O3 B2371973 N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide CAS No. 886900-47-6

N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide

Cat. No. B2371973
CAS RN: 886900-47-6
M. Wt: 279.34
InChI Key: MXICCLOQUBJJEK-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide” seems to be a complex organic compound. The closest compound I could find is “1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-”, which has a molecular weight of 187.3256 . It’s also known by other names such as Bis (3-dimethylamino-1-propyl)amine, Bis- (dimethylaminopropyl)amine, and Bis (3- (dimethylamino)propyl)amine .


Molecular Structure Analysis

The molecular structure of “1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 .


Chemical Reactions Analysis

The radical copolymerizations of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-” include a molecular weight of 187.3256 .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(2)9-5-8-15-13(18)14(19)16-11-6-4-7-12(10-11)20-3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXICCLOQUBJJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide

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